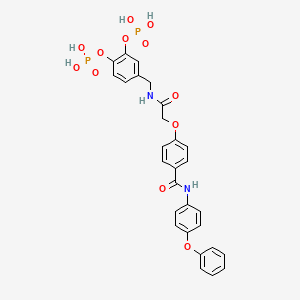
Stafib-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stafib-2 is a selective, nanomolar inhibitor of the transcription factor STAT5b. The transcription factors STAT5a and STAT5b are constitutively active in many human tumors. This compound has been developed as a potent and selective inhibitor of STAT5b, with promising applications in tumor biology .
Preparation Methods
Stafib-2 is synthesized through the optimization of catechol bisphosphate derivatives. The synthetic route involves the use of solid-state nuclear magnetic resonance to demonstrate STAT5b binding of catechol bisphosphate, followed by rational optimization of Stafib-1 to this compound. The binding site of this compound is validated using combined isothermal titration calorimetry and protein point mutant analysis .
Chemical Reactions Analysis
Stafib-2 undergoes various chemical reactions, including binding to the SH2 domain of STAT5b. The compound selectively inhibits tyrosine phosphorylation of STAT5b in human leukemia cells and induces apoptosis in a STAT5-dependent manner . Common reagents and conditions used in these reactions include catechol bisphosphate and its derivatives .
Scientific Research Applications
Stafib-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a chemical tool to address the fundamental question of the roles of different STAT5 proteins in various cell processes. This compound is also employed in tumor therapy, as it selectively inhibits STAT5b activation and reduces tumor cell proliferation .
Mechanism of Action
Stafib-2 exerts its effects by selectively inhibiting the tyrosine phosphorylation of STAT5b. The compound binds to the SH2 domain of STAT5b, preventing its activation and subsequent signaling pathways. This inhibition leads to the induction of apoptosis in a STAT5-dependent manner .
Comparison with Similar Compounds
Stafib-2 is unique in its high selectivity and potency as an inhibitor of STAT5b. Similar compounds include catechol bisphosphate, resorcinol bisphosphate, and fosfosal. While these compounds also inhibit STAT5 proteins, this compound demonstrates greater selectivity for STAT5b over STAT5a .
Properties
IUPAC Name |
[4-[[[2-[4-[(4-phenoxyphenyl)carbamoyl]phenoxy]acetyl]amino]methyl]-2-phosphonooxyphenyl] dihydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O12P2/c31-27(29-17-19-6-15-25(41-43(33,34)35)26(16-19)42-44(36,37)38)18-39-22-11-7-20(8-12-22)28(32)30-21-9-13-24(14-10-21)40-23-4-2-1-3-5-23/h1-16H,17-18H2,(H,29,31)(H,30,32)(H2,33,34,35)(H2,36,37,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGIDZSIOSYQMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OCC(=O)NCC4=CC(=C(C=C4)OP(=O)(O)O)OP(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O12P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601118678 |
Source


|
| Record name | Benzamide, 4-[2-[[[3,4-bis(phosphonooxy)phenyl]methyl]amino]-2-oxoethoxy]-N-(4-phenoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601118678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
644.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2097938-74-2 |
Source


|
| Record name | Benzamide, 4-[2-[[[3,4-bis(phosphonooxy)phenyl]methyl]amino]-2-oxoethoxy]-N-(4-phenoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2097938-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, 4-[2-[[[3,4-bis(phosphonooxy)phenyl]methyl]amino]-2-oxoethoxy]-N-(4-phenoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601118678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1,1'-Binaphthalene]-2,2'-diol, (1S)-](/img/structure/B8143633.png)

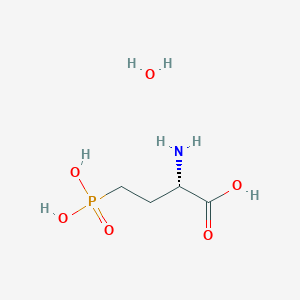
![(1R,18R,20R,24S,27S,28S)-24-tert-butyl-N-[(1R,2R)-2-(difluoromethyl)-1-{[(1-methylcyclopropyl)sulfonyl]carbamoyl}cyclopropyl]-28-ethyl-13,13-difluoro-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetraazapentacyclo[24.2.1.0^{3,12}.0^{5,10}.0^{18,20}]nonacosa-3(12),4,6,8,10-pentaene-27-carboxamide](/img/structure/B8143661.png)
![ethyl 2-[4-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-methoxyphenoxy]acetate](/img/structure/B8143670.png)
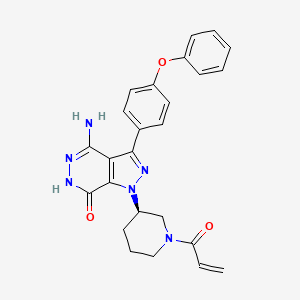
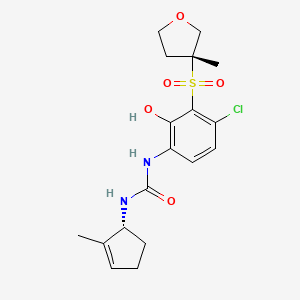
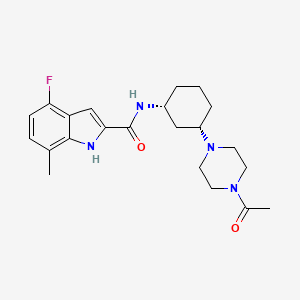
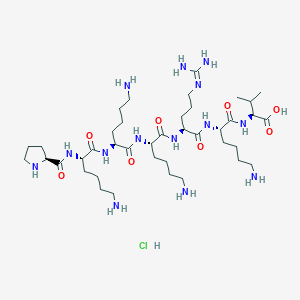
![N-[2-(5-chloro-2,6-dimethoxybenzimidazol-1-yl)ethyl]acetamide](/img/structure/B8143701.png)
